4-(2-Chlorophenylthio)benzaldehyde

Description

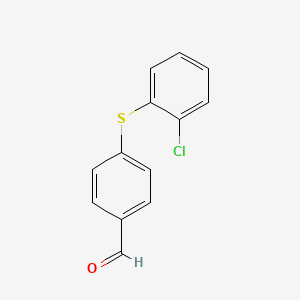

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKHNXYXXWZBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC2=CC=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Elucidation

Strategic Approaches to the Synthesis of 4-(2-Chlorophenylthio)benzaldehyde

The synthesis can be logically approached by forming the thioether bond between a (2-chlorophenyl)thio moiety and a benzaldehyde (B42025) moiety. This can be achieved through direct routes or fragment coupling strategies.

The most straightforward method for synthesizing this compound is likely through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orglibretexts.org This pathway involves the reaction of a sulfur-based nucleophile, 2-chlorothiophenol (B146423), with an electrophilic aromatic ring, 4-halobenzaldehyde, where the halogen is typically fluorine or chlorine.

The reaction proceeds by the attack of the thiolate anion, generated in situ by a base, on the carbon atom bearing the leaving group (the halogen) on the benzaldehyde ring. masterorganicchemistry.com The presence of the electron-withdrawing aldehyde group at the para-position is crucial as it activates the ring toward nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Common bases used for this transformation include potassium carbonate, sodium hydroxide, or triethylamine, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgchemspider.com

Plausible Reaction Scheme: 2-chlorothiophenol + 4-fluorobenzaldehyde (B137897) → this compound + HF

This method is often favored for its operational simplicity and the relatively low cost of starting materials.

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the formation of C-S bonds. rsc.orgresearchgate.net These methods are particularly useful when the SNAr reaction is inefficient due to poor activation of the aromatic ring.

Ullmann Condensation: A classic approach is the copper-catalyzed Ullmann condensation, which involves the coupling of an aryl halide with a thiophenol. nih.govwikipedia.org In this context, 2-chlorothiophenol could be coupled with 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde (B125591). These reactions traditionally require high temperatures and stoichiometric amounts of copper, but modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand in a polar solvent. nih.govmdpi.com

Buchwald-Hartwig Cross-Coupling: The palladium-catalyzed Buchwald-Hartwig reaction is a more contemporary and highly efficient method for forming C-N, C-O, and C-S bonds. wikipedia.orgnrochemistry.comjk-sci.com This reaction would involve coupling 2-chlorothiophenol with 4-bromobenzaldehyde in the presence of a palladium catalyst (like Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (such as Xantphos or BINAP), and a base (like Cs₂CO₃ or NaOt-Bu). nrochemistry.comcommonorganicchemistry.comuwindsor.ca This method is known for its high functional group tolerance and generally proceeds under milder conditions than the Ullmann reaction.

Green Chemistry Principles in Synthetic Development

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. rsc.org Key considerations include the choice of solvents, catalysts, and energy sources.

Solvent Selection: Traditional syntheses often use polar aprotic solvents like DMF, which have toxicity concerns. Green chemistry encourages the use of more benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. worldscientific.com For instance, some C-S coupling reactions have been successfully performed in water.

Catalyst Choice and Recyclability: While metal catalysts like palladium and copper are highly effective, they are also costly and can leave toxic residues. Green approaches focus on using catalysts at very low loadings, developing more sustainable catalysts from earth-abundant metals like iron nih.gov, or using heterogeneous catalysts that can be easily recovered and recycled. rsc.orgmdpi.com

Energy Efficiency: Employing energy-efficient methods like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Comparing the direct SNAr route with fragment coupling strategies reveals differences in atom economy. The SNAr reaction is generally more atom-economical as it avoids the use of complex ligands and generates a simple salt as a byproduct.

Reaction Mechanism Investigations for Key Transformations

Understanding the reaction mechanisms is vital for optimizing synthetic routes.

SNAr Mechanism: This is a two-step addition-elimination process. wikipedia.org

Addition: The nucleophilic thiolate anion attacks the electrophilic carbon of the 4-halobenzaldehyde at the ipso position (the carbon bearing the leaving group), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. masterorganicchemistry.comdalalinstitute.com The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the para-aldehyde group, which provides significant stabilization.

Elimination: The aromaticity is restored by the departure of the halide leaving group, yielding the final diaryl sulfide (B99878) product. The first step is typically the rate-determining step. libretexts.org

Buchwald-Hartwig C-S Coupling Mechanism: This reaction proceeds via a catalytic cycle involving a palladium(0) species. wikipedia.orgnrochemistry.comnih.gov

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (4-bromobenzaldehyde), forming a Pd(II) complex.

Ligand Exchange/Deprotonation: The thiophenol coordinates to the palladium center, and the base removes the acidic proton from the thiol to form a thiolate ligand.

Reductive Elimination: The diaryl sulfide product is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. For a proposed fragment coupling approach, such as a copper-catalyzed Ullmann-type reaction, several factors would be investigated.

Key parameters for optimization include the choice of catalyst, ligand, base, solvent, and temperature. A hypothetical optimization study for the coupling of 2-chlorothiophenol with 4-iodobenzaldehyde is presented below.

Table 1: Hypothetical Optimization for the Synthesis of this compound via Ullmann Coupling Reaction of 2-chlorothiophenol (1.2 equiv.) with 4-iodobenzaldehyde (1.0 equiv.)

| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ (2) | DMF | 120 | 45 |

| 2 | Cu₂O (5) | None | Cs₂CO₃ (2) | DMF | 120 | 58 |

| 3 | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 110 | 75 |

| 4 | CuI (10) | 1,10-Phenanthroline (B135089) (20) | Cs₂CO₃ (2) | Toluene (B28343) | 110 | 88 |

| 5 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2) | Toluene | 110 | 91 |

| 6 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2) | Toluene | 90 | 78 |

This hypothetical data illustrates a logical optimization process. The initial screening (Entry 1) shows moderate yield. Changing the copper source and base improves the yield (Entry 2). Introducing ligands (Entries 3 & 4) significantly enhances the reaction, with 1,10-phenanthroline in toluene being particularly effective. nih.gov Finally, reducing the catalyst loading (Entry 5) maintains a high yield, making the process more cost-effective and environmentally friendly, while lowering the temperature reduces the yield (Entry 6), suggesting 110 °C is near optimal.

Stereoselective Synthesis of Chiral Analogues (if applicable)

The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, its synthesis does not require stereoselective control.

However, chiral analogues could be of interest in various fields, such as medicinal chemistry or materials science. Chirality could be introduced by oxidizing the sulfur atom to a sulfoxide, which would make the sulfur atom a stereocenter. The synthesis of enantiomerically enriched diaryl sulfoxides can be achieved through several methods:

Asymmetric Oxidation: The synthesized diaryl sulfide can be oxidized using a chiral oxidizing agent (e.g., a chiral oxaziridine) or a metal catalyst with a chiral ligand in the presence of an oxidant (e.g., H₂O₂). magtech.com.cnnih.govrsc.org

Enzymatic Oxidation: Certain enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), can catalyze the highly enantioselective oxidation of sulfides to sulfoxides. rsc.org

Andersen Synthesis: A classical approach involves the reaction of an organometallic reagent with a chiral sulfinate ester, such as (-)-menthyl p-toluenesulfinate, which proceeds with inversion of configuration at the sulfur atom. illinois.edu

These methods would allow for the preparation of either the (R)- or (S)-enantiomer of 4-(2-chlorophenylsulfinyl)benzaldehyde, a chiral analogue of the title compound.

Chemical Transformations and Derivative Chemistry

Functional Group Interconversions of the Benzaldehyde (B42025) Moiety

The aldehyde functional group in 4-(2-chlorophenylthio)benzaldehyde is a primary site for a range of chemical modifications, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases and other derivatives.

Oxidation Reactions to Carboxylic Acids

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. While specific studies on the oxidation of this compound to 4-(2-chlorophenylthio)benzoic acid are not extensively documented in publicly available literature, the reaction can be achieved using various established oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions at the thioether linkage. For instance, strong oxidants like permanganate under harsh conditions could potentially oxidize the sulfur atom. A controlled oxidation, possibly using a selective reagent like sodium chlorite (B76162) (NaClO2), would be preferential to ensure the integrity of the thioether bond. The kinetics of oxidation of similar aldehydes, such as 4-hydroxy benzaldehyde, by permanganate in acidic media have been studied, indicating that the reaction is first order with respect to the oxidant and zero order for the substrate. sphinxsai.com

Reduction Reactions to Alcohols

The aldehyde functional group can be readily reduced to a primary alcohol, yielding [4-(2-chlorophenylthio)phenyl]methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and mild reagent for this purpose. Alternatively, lithium aluminum hydride (LiAlH4) in an ethereal solvent can be used, although it is a more potent reducing agent. The choice between these reagents often depends on the presence of other reducible functional groups in the molecule. Given the stability of the thioether and the chloro-substituent under these conditions, both reagents are expected to be effective for the selective reduction of the aldehyde.

Condensation Reactions and Schiff Base Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. A variety of amines can be used to generate a diverse library of Schiff bases with potential applications in medicinal chemistry and materials science. nih.govgrowingscience.comresearchgate.netresearchgate.netnih.gov

The synthesis of Schiff bases derived from substituted benzaldehydes is a well-established field. For example, a series of new Schiff bases of 4-(methylthio)benzaldehyde (B43086) derivatives were synthesized by reacting 4-(methylthio)benzaldehyde with various amines. growingscience.comresearchgate.net Similarly, novel Schiff bases have been prepared from 4-nitro benzaldehyde. nih.govnih.gov These studies provide a framework for the expected reactivity of this compound in the formation of Schiff bases.

Table 1: Representative Condensation Reactions for Schiff Base Formation

| Aldehyde | Amine | Product (Schiff Base) |

| 4-(Methylthio)benzaldehyde | Various amines | 4-(Methylthio)benzylideneamines |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid nih.govnih.gov |

| 4-Chlorobenzaldehyde | 2-Amino-4-(p-ethoxyphenyl)oxazole | 4-((4-Chlorobenzylidene)amino)-4-(p-ethoxyphenyl)oxazole researchgate.net |

Transformations Involving the Aryl Thioether Linkage

The sulfur atom in the aryl thioether linkage of this compound is susceptible to oxidation and can potentially participate in nucleophilic substitution reactions.

Oxidation to Sulfoxides and Sulfones

The thioether linkage can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the electronic and steric properties of the molecule. Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide (H2O2) in a suitable solvent like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions can be controlled to favor the formation of the sulfoxide or the sulfone. For the complete oxidation to the sulfone, stronger oxidizing agents or harsher reaction conditions, such as an excess of the oxidizing agent or higher temperatures, are typically employed. The corresponding sulfone, 4-((4-chlorophenyl)sulfonyl)benzaldehyde, is a known compound, indicating the feasibility of this oxidation. sigmaaldrich.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) can occur on either of the aromatic rings of this compound. The chlorine atom on one ring and the thioether group on the other are potential leaving groups. The feasibility of these reactions depends on the nature of the nucleophile and the reaction conditions. Generally, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring, which is not the case for the thioether-bearing ring. However, the chlorine-substituted ring is activated towards nucleophilic attack. nih.govrsc.orgnih.govrsc.orgzenodo.org

Displacement of the thioether group itself via nucleophilic substitution is also a possibility, though less common than SNAr on an activated aromatic ring. Such reactions would likely require strong nucleophiles and potentially harsh conditions.

Heterocyclic Compound Synthesis Utilizing the Core Structure

The aldehyde functionality of this compound serves as a key handle for its incorporation into various heterocyclic frameworks. The following sections detail its application in the synthesis of important classes of heterocyclic compounds.

Formation of Thiazole (B1198619) Derivatives

Thiazole rings are a common feature in many biologically active compounds. The Hantzsch thiazole synthesis offers a classic and adaptable method for the formation of this heterocyclic system. In a potential application of this methodology, this compound can react with an α-haloketone and a source of sulfur, typically a thioamide like thiourea, to yield a 2,4-disubstituted thiazole.

A plausible reaction scheme involves the condensation of this compound with an α-haloketone, such as phenacyl bromide, in the presence of thiourea. The reaction likely proceeds through the initial formation of a thiazolium intermediate, which then undergoes cyclization and dehydration to afford the final thiazole derivative. The reaction conditions can be varied, with some syntheses benefiting from catalyst-free approaches at elevated temperatures or the use of green solvents like PEG-400 to enhance yields and simplify purification. bepls.com

| Reactant 1 | Reactant 2 | Reagent | Product Class |

| This compound | α-Haloketone | Thiourea | 2-Amino-4-(4-(2-chlorophenylthio)phenyl)thiazole derivatives |

This table outlines a proposed synthetic route to thiazole derivatives based on established methodologies.

Synthesis of Quinoline (B57606) and Benzothiazole (B30560) Analogues

The synthesis of quinoline and benzothiazole derivatives from this compound highlights the versatility of this precursor in constructing fused heterocyclic systems.

Quinoline Derivatives: Quinolines, known for their broad spectrum of biological activities, can be synthesized through various multicomponent reactions. ufms.br A potential route to quinoline derivatives incorporating the 4-(2-Chlorophenylthio)phenyl moiety is the Friedländer annulation. This reaction would involve the condensation of this compound with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as a 2-aminoaryl ketone. The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. Greener methods employing water as a solvent and a Brønsted acid catalyst like HCl have been reported for the synthesis of 2,4-diaryl-quinoline derivatives. ufms.br

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

| This compound | 2-Aminoaryl ketone | Acid or Base | 2-(4-(2-Chlorophenylthio)phenyl)quinoline derivatives |

This table presents a proposed synthetic pathway to quinoline derivatives based on the Friedländer annulation.

Benzothiazole Derivatives: Benzothiazoles are another important class of heterocyclic compounds with diverse applications. The most common method for their synthesis involves the condensation of a benzaldehyde with 2-aminothiophenol (B119425). nih.govorganic-chemistry.org In this context, this compound can be reacted with 2-aminothiophenol to yield 2-(4-(2-chlorophenylthio)phenyl)benzothiazole. This reaction can be performed under various conditions, including the use of catalysts like samarium triflate in aqueous media or iodine in a multicomponent approach. organic-chemistry.org The reaction mechanism generally involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to afford the benzothiazole product.

| Reactant 1 | Reactant 2 | Catalyst (Optional) | Product Class |

| This compound | 2-Aminothiophenol | Samarium triflate, Iodine, etc. | 2-(4-(2-Chlorophenylthio)phenyl)benzothiazole |

This table illustrates a proposed synthesis of benzothiazole derivatives.

Rational Design and Synthesis of Structurally Modified Derivatives

The core structure of this compound offers multiple sites for structural modification, enabling the rational design of new derivatives with potentially enhanced or novel properties. The aldehyde group can be transformed into a variety of other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an oxime or hydrazone. These modifications introduce new reactive handles for further derivatization.

Furthermore, the aromatic rings provide opportunities for electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. For example, nitration or halogenation of the aromatic rings could be explored to create a library of analogues. The design of such derivatives is often guided by computational studies to predict their potential biological activities or material properties. nih.gov

| Modification Site | Transformation | Potential Derivative Class |

| Aldehyde group | Oxidation | 4-(2-Chlorophenylthio)benzoic acid |

| Aldehyde group | Reduction | (4-(2-Chlorophenylthio)phenyl)methanol |

| Aldehyde group | Condensation | Oximes, Hydrazones, Schiff bases |

| Aromatic rings | Electrophilic Substitution | Nitro-, Halo-, or Alkyl-substituted derivatives |

This table showcases potential structural modifications of this compound for the rational design of new derivatives.

Exploration of Organometallic Chemistry Applications

While specific applications of this compound in organometallic chemistry are not extensively documented, its structure suggests potential for interaction with metal centers. The sulfur atom in the thioether linkage can act as a ligand for various transition metals, potentially forming coordination complexes. The aromatic rings could also participate in π-complexation with organometallic fragments.

Furthermore, the aldehyde group can be a precursor for the synthesis of organometallic reagents. For example, conversion to a Grignard or organolithium reagent via halogen-metal exchange on a brominated derivative could open up avenues for carbon-carbon bond formation under organometallic catalysis. The exploration of such organometallic derivatives could lead to the development of new catalysts or materials with interesting electronic or photophysical properties.

Spectroscopic Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

There is a lack of published data detailing the use of advanced spectroscopic techniques for the structural elucidation of 4-(2-Chlorophenylthio)benzaldehyde. Scientific literature does not currently provide specific Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound.

Conformational Preferences and Intramolecular Interactions in Solution

No studies on the conformational preferences or intramolecular interactions of this compound in solution have been found in the available scientific literature. Research on this aspect would be crucial to understanding the compound's behavior and reactivity in different solvent environments.

Solid-State Structural Studies and X-ray Crystallography

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available. Such studies would be essential for a definitive understanding of its three-dimensional structure in the solid state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine key electronic descriptors for 4-(2-Chlorophenylthio)benzaldehyde. nih.govsemanticscholar.org These calculations would provide insights into the molecule's reactivity and stability.

Potential Calculable Properties:

| Property | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions for intermolecular interactions. |

| Atomic Charges | Quantifies the charge distribution among the atoms, which can influence non-covalent interactions. |

Without experimental or calculated data for this compound, it is not possible to provide specific values for these properties.

Conformational Energy Landscape Exploration

The three-dimensional structure of this compound is not rigid. The molecule possesses rotational freedom around the thioether linkage and the bond connecting the phenyl ring to the aldehyde group. A conformational analysis would be necessary to identify the most stable low-energy conformers. researchgate.net

This exploration is typically performed by systematically rotating the dihedral angles and calculating the potential energy of each resulting conformation. The results would be plotted on a potential energy surface to visualize the energy landscape and identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling can be a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. nih.govnih.gov For instance, the oxidation of the aldehyde group or reactions at the sulfur atom could be investigated.

By mapping the reaction pathway, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are often used to locate transition states. arxiv.org

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are crucial in drug discovery and materials science for optimizing the properties of a lead compound. For this compound, SAR models could be developed by synthesizing and testing a series of analogues with modifications to the chlorophenyl or benzaldehyde (B42025) rings.

Hypothetical SAR Table:

| R1 (Substitution on benzaldehyde ring) | R2 (Substitution on chlorophenyl ring) | Biological Activity (e.g., IC50) |

| -H | -Cl | Data not available |

| -OH | -Cl | Data not available |

| -H | -F | Data not available |

| -H | -Br | Data not available |

Without experimental data, any SAR analysis remains purely speculative.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govnih.gov This method is instrumental in understanding the potential biological targets of a molecule.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. The specific proteins that this compound might interact with are unknown without experimental screening.

Exploration of Biological Activities and Pharmacological Potential

Investigations into Antimicrobial Efficacy

The investigation into the antimicrobial properties of chemical compounds is a cornerstone of drug discovery. For 4-(2-Chlorophenylthio)benzaldehyde, this involves assessing its ability to inhibit or kill pathogenic microbes, including bacteria, fungi, and parasites.

A review of published scientific literature did not yield specific studies evaluating the antibacterial spectrum or potency of this compound. While benzaldehyde (B42025) and its derivatives are known to possess some antibacterial properties, and thiosemicarbazone derivatives of benzaldehydes have been synthesized and tested for such activity, data directly pertaining to this compound is not available. nih.govresearchgate.netuobaghdad.edu.iq For instance, studies on other benzaldehyde derivatives have determined Minimum Inhibitory Concentration (MIC) values against various bacterial strains, but similar tests for the specific compound have not been reported. nih.gov

Similarly, there is a lack of specific research in the public domain on the antifungal and antiparasitic activities of this compound. General studies have shown that natural benzaldehydes can exhibit antifungal activity, often by disrupting cellular antioxidation systems in fungi. nih.gov Furthermore, various heterocyclic compounds derived from or related to benzaldehydes have been investigated for activity against parasites like Toxoplasma gondii and Leishmania major. nih.govnih.govmdpi.com For example, a selenium analog, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, was found to strongly inhibit the growth of Saccharomyces cerevisiae and Candida albicans. nih.gov However, direct experimental data on the efficacy of this compound against fungal or parasitic pathogens is currently absent from the scientific literature.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The unique structure of this compound makes it a candidate for interaction with various enzyme systems.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, and their inhibition is a major target for anti-inflammatory drugs. nih.govnih.govnih.gov A thorough review of scientific databases reveals no studies that have specifically assessed the direct inhibitory effect of this compound on COX-1, COX-2, or various lipoxygenase isoforms. While some benzaldehyde derivatives have been shown to suppress the expression of COX-2, direct enzyme inhibition data for this compound is not available. nih.gov

Tyrosinase is a crucial copper-containing enzyme responsible for the initial steps of melanin (B1238610) production in mammals and enzymatic browning in fruits and vegetables. nih.govnih.gov Consequently, tyrosinase inhibitors are of great interest for cosmetics and medicine.

While no studies have directly tested this compound, extensive research on other 4-substituted benzaldehyde derivatives provides significant insight into its potential as a tyrosinase inhibitor. It is established that the aldehyde group can form a Schiff base with a primary amino group in the enzyme, and the nature of the substituent at the C4 position of the benzaldehyde ring significantly modulates the inhibitory activity. nih.gov

Theoretical and experimental studies have shown that a terminal methoxy (B1213986) group at the C4 position can contribute to tyrosinase inhibitory activity. nih.govnih.gov Research on various 4-substituted benzaldehydes indicates that the size and electronic properties of the substituent are critical. The table below summarizes the inhibitory concentrations (IC₅₀) of several related benzaldehyde derivatives against mushroom tyrosinase, illustrating the structure-activity relationship.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 4-Hydroxybenzaldehyde | - | nih.gov |

| 4-Methoxybenzaldehyde | - | nih.gov |

| Kojic Acid (Standard) | 18.27 | encyclopedia.pub |

| 3,4-Dihydroxybenzaldehyde | 3.05 | encyclopedia.pub |

| 2,4-Dihydroxybenzaldehyde | 5.00 | encyclopedia.pub |

The data show that hydroxyl substitutions, particularly dihydroxy patterns, on the benzaldehyde ring can lead to potent tyrosinase inhibition, with some derivatives being significantly more effective than the standard inhibitor, kojic acid. encyclopedia.pub The presence of the 2-chlorophenylthio group at the 4-position of this compound introduces a bulky, lipophilic, and electron-withdrawing substituent. Based on the structure-activity relationships of other benzaldehyde derivatives, this unique substitution pattern suggests that the compound could interact with the enzyme's active site, though its precise inhibitory potential remains to be experimentally determined.

The benzaldehyde moiety is a versatile pharmacophore found in compounds that inhibit various other enzymes relevant to disease. For example, derivatives of benzaldehyde have been investigated as potential inhibitors of:

Aldehyde Dehydrogenase (ALDH): This superfamily of enzymes is involved in oxidizing aldehydes to carboxylic acids, and isoforms like ALDH1A3 are targets in cancer therapy. Benzyloxybenzaldehyde derivatives have been designed as potential ALDH1A3 inhibitors. mdpi.com

Aldose Reductase (AR): This enzyme is critical in the polyol pathway, where it converts glucose to sorbitol. The accumulation of sorbitol is linked to diabetic complications, making AR inhibitors a therapeutic target. researchgate.net

Glutathione Reductase (GR) and Glutathione S-transferase (GST): Benzaldehyde derivatives have been evaluated for their inhibitory effects on these crucial antioxidant enzymes. researchgate.net

While these studies highlight the broad inhibitory potential of the benzaldehyde scaffold, the specific activity of this compound against these or other enzyme systems has not yet been reported.

Anticancer Activity Assessment and Mechanism of Action Studies

There are no available scientific studies that have assessed the anticancer activity of this compound. Consequently, no data exists regarding its potential efficacy against any cancer cell lines, nor have any mechanisms of action been proposed or investigated.

While other benzaldehyde derivatives have been explored for their anticancer properties, such as nitrobenzaldehyde which has been studied in photodynamic therapy, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov Similarly, studies on other compounds containing a chlorophenyl moiety, like certain pyrano[2,3-c]pyrazoles and 1,3,4-oxadiazole (B1194373) derivatives, have shown anticancer activities, but these are distinct molecular entities. nih.govmdpi.com

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Source |

|---|---|---|

| Data Not Available | Data Not Available | N/A |

No publicly available data.

Immunomodulatory Properties

A thorough literature search did not identify any studies investigating the immunomodulatory properties of this compound. There is no information on its potential effects on immune cells, cytokine production, or inflammatory pathways. While some drugs are known to have dose-dependent effects on the immune system, such as paclitaxel's ability to stimulate immune responses at low doses, no such research has been conducted on this compound. nih.gov

Development of Prodrugs and Targeted Delivery Systems

The concept of designing prodrugs to improve drug delivery and targeting is a well-established strategy in medicinal chemistry. nih.govopenmedicinalchemistryjournal.comwiley.com Prodrugs are inactive compounds that are converted into active drugs within the body, which can help to overcome issues like poor solubility or lack of specificity. nih.gov However, there is no evidence in the scientific literature of any efforts to design or synthesize prodrugs of this compound or to develop targeted delivery systems for this specific compound.

Applications in Materials Science and Agrochemicals

Utilization as Building Blocks for Functional Materials

The aldehyde functionality of 4-(2-Chlorophenylthio)benzaldehyde serves as a key reactive handle for its incorporation into larger molecular structures and polymers. This reactivity allows for its use in the synthesis of various functional materials. For instance, the aldehyde can undergo condensation reactions with a variety of nucleophiles to form Schiff bases, which are known for their diverse applications in coordination chemistry and materials science.

While specific research on polymers derived directly from this compound is limited, the broader class of aromatic aldehydes is extensively used in creating polymers with high thermal stability and specific optical or electronic properties. The presence of the sulfur atom in the thioether linkage can contribute to a higher refractive index in the resulting polymers, a desirable characteristic for optical materials. Furthermore, the chloro-substituent can enhance flame retardancy and modify the electronic properties of the material.

The synthesis of novel copolymers using similar building blocks, such as the Sonogashira coupling reaction to create ethynylene-based polymers, demonstrates a potential pathway for integrating this compound into advanced materials. mdpi.com These types of polymers often exhibit interesting optical and electrochemical properties. mdpi.com

Potential in Agrochemical Development, including Herbicides and Insecticides

Derivatives of benzaldehyde (B42025) and compounds containing thioether linkages have shown promise in the development of new agrochemicals. While direct studies on the herbicidal or insecticidal properties of this compound are not extensively documented, research on related structures provides valuable insights into its potential.

For example, various benzaldehyde derivatives are known to possess insecticidal, antimicrobial, and antioxidant activities. researchgate.net Benzaldehyde itself has been identified as a component in new agricultural insecticides. researchgate.net The introduction of a thioether group can further enhance biological activity. Studies on thioether-containing diamide (B1670390) compounds have been conducted to explore their insecticidal potential. Although many derivatives did not outperform existing insecticides, some showed notable activity against specific pests like Tetranychus cinnabarinus.

In the realm of herbicides, pyrazine (B50134) derivatives have been evaluated for their activity, with some compounds showing potent inhibition of seed germination. researchgate.net Similarly, derivatives of 2,1-benzothiazine have been synthesized and tested for their herbicidal properties. sci-hub.se The structural similarity of this compound to these active compounds suggests that it could serve as a valuable scaffold for the synthesis of new herbicidal agents. Research on aryl-naphthyl methanone (B1245722) derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides, further underscores the potential of aromatic aldehydes and their derivatives in this field. nih.gov

Role in Dye Chemistry and Pigment Development

The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. jbiochemtech.comresearchgate.netijasrm.com The aldehyde group in this compound can be chemically modified, for instance, through reduction to an amine or oxidation to a carboxylic acid, to create a precursor for azo dye synthesis.

The general procedure for creating azo dyes involves dissolving an aromatic amine in an acidic solution and treating it with a cold solution of sodium nitrite (B80452) to form a diazonium salt. jbiochemtech.comijasrm.com This salt is then coupled with a phenolic or naphtholic compound in an alkaline solution to produce the azo dye. jbiochemtech.comijasrm.comjocpr.com The resulting dyes can be used to color various materials, including textiles like wool and cotton. jbiochemtech.com The specific shade and fastness properties of the dye are influenced by the chemical structures of both the diazonium salt and the coupling component. jbiochemtech.com

While there is no specific documentation on dyes synthesized directly from this compound, the established methods for azo dye synthesis provide a clear pathway for its potential use in this area. jbiochemtech.comresearchgate.netijasrm.com The presence of the chloro and thioether groups could influence the final color and properties of the resulting dyes.

Future Directions and Research Gaps

Unexplored Synthetic Pathways and Sustainable Methodologies

The synthesis of diaryl thioethers and substituted benzaldehydes is well-established in organic chemistry. However, specific methods for the targeted synthesis of 4-(2-Chlorophenylthio)benzaldehyde are not extensively documented. Future research could focus on exploring and optimizing various synthetic routes.

Unexplored Pathways:

Traditional methods for forming the thioether bond often involve the coupling of a thiol with an aryl halide. For this compound, this would typically involve the reaction of 2-chlorothiophenol (B146423) with 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde. While effective, these methods can have limitations.

Future research could investigate alternative and potentially more efficient synthetic strategies, such as:

C-H Activation/Functionalization: Direct C-H functionalization of benzaldehyde (B42025) with a suitable sulfur-donating reagent could provide a more atom-economical route.

Metal-Free Coupling Reactions: Exploring novel organocatalytic or photocatalytic methods for the C-S bond formation would align with the principles of green chemistry. nih.gov

One-Pot Syntheses: Developing a one-pot reaction where the aldehyde functionality is introduced concurrently with the thioether linkage would streamline the synthesis process.

Sustainable Methodologies:

A significant area for future research lies in the development of sustainable synthetic methods. This includes:

Green Solvents: Investigating the use of water, ionic liquids, or deep eutectic solvents as reaction media to replace traditional volatile organic compounds.

Energy Efficiency: Exploring microwave-assisted or flow chemistry approaches could significantly reduce reaction times and energy consumption. mdpi.com

A patent for the preparation of 4-methylthio benzaldehyde highlights the use of a specialized catalyst and specific reaction conditions to achieve a good yield, suggesting that catalyst development is a key area for optimizing the synthesis of related compounds like this compound. google.comgoogle.com

Comprehensive Structure-Function Relationship Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. A thorough understanding of the structure-function relationship (SFR) of this compound and its derivatives is crucial for designing new compounds with enhanced biological activities.

Systematic modifications to the core structure of this compound could be undertaken to probe the SFR. Key areas for modification include:

Substitution on the Phenyl Rings: Introducing various electron-donating or electron-withdrawing groups at different positions on both the benzaldehyde and the chlorophenyl rings.

Modification of the Aldehyde Group: Converting the aldehyde to other functional groups such as an oxime, hydrazone, or alcohol to assess the impact on biological activity.

Alteration of the Thioether Linkage: Replacing the sulfur atom with selenium or oxygen to understand the role of the chalcogen atom in the molecule's activity.

Computational modeling and techniques like X-ray crystallography could be employed to visualize the binding of these analogues to potential biological targets, providing insights into the key interactions that govern their activity.

Advanced Biological Screening and Therapeutic Target Identification

While there is no specific biological data for this compound, related compound classes such as thiophenes and other organosulfur compounds have shown a wide range of biological activities. encyclopedia.pubmdpi.com This suggests that this compound could possess interesting pharmacological properties.

A comprehensive biological screening program is a critical next step. This should involve testing the compound against a diverse panel of biological targets, including:

Antimicrobial Assays: Evaluating its activity against a broad spectrum of bacteria and fungi, as many sulfur-containing heterocycles exhibit antimicrobial properties. nih.gov

Anticancer Screening: Testing against various cancer cell lines to determine any cytotoxic or antiproliferative effects. Some phenylpyrazolo[3,4-d]pyrimidine-based analogs have shown potent anticancer activity. mdpi.com

Enzyme Inhibition Assays: Screening against a panel of enzymes, such as kinases, proteases, or phosphatases, which are common drug targets.

Receptor Binding Assays: Investigating its ability to interact with various cellular receptors.

Once a significant biological activity is identified, further studies would be necessary to pinpoint the specific molecular target. Techniques such as affinity chromatography, proteomics, and genetic approaches could be utilized for this purpose.

Development of Novel Analogues with Enhanced Potency and Selectivity

Following the initial biological screening and SFR studies, the development of novel analogues with improved potency and selectivity would be a key research focus. The goal is to design molecules that are more effective at hitting the desired biological target while minimizing off-target effects.

For example, if initial screenings reveal modest anticancer activity, medicinal chemists could synthesize a library of analogues based on the this compound scaffold. These analogues would incorporate the structural modifications identified in the SFR studies that are predicted to enhance activity.

A study on benziodarone (B1666584) analogues demonstrated that the introduction of different substituents could enhance the potency for selective binding to transthyretin, a protein implicated in amyloidosis. nih.govnih.gov This highlights the potential for rational drug design to improve the therapeutic profile of a lead compound.

Scale-Up and Industrial Feasibility Studies

For any compound with promising therapeutic potential, the ability to produce it on a large scale is a critical consideration. Research into the scale-up and industrial feasibility of synthesizing this compound is therefore essential.

This would involve:

Process Optimization: Refining the synthetic route to maximize yield, minimize the number of steps, and use cost-effective starting materials and reagents.

Reaction Engineering: Studying the kinetics and thermodynamics of the key reaction steps to design and optimize a large-scale reactor.

Purification Strategies: Developing efficient and scalable methods for purifying the final product to meet pharmaceutical standards.

Cost Analysis: Conducting a thorough economic evaluation of the entire manufacturing process to determine its commercial viability.

The industrial production of aromatic aldehydes often involves catalytic processes, and finding a robust and efficient catalyst is key to a successful scale-up. mit.edugoogle.comnumberanalytics.com

Toxicological Profiling and Environmental Impact Assessment

A comprehensive understanding of the toxicological profile and environmental impact of this compound is paramount for its potential development as a therapeutic agent or for any other application.

Toxicological Profiling:

Initial in vitro and in vivo studies would be required to assess the compound's safety profile. This would include:

Cytotoxicity assays on various cell lines to determine its general toxicity.

Genotoxicity tests (e.g., Ames test) to evaluate its potential to cause genetic mutations.

Acute and chronic toxicity studies in animal models to identify any potential target organs for toxicity and to establish a safe dose range.

Metabolism and pharmacokinetic studies to understand how the compound is absorbed, distributed, metabolized, and excreted by the body.

The EPA's Health and Environmental Research Online (HERO) and Health Assessment Workspace Collaborative (HAWC) provide frameworks and data for assessing the risks of chemical compounds. epa.gov

Environmental Impact Assessment:

The potential environmental fate and effects of this compound and its manufacturing byproducts must be evaluated. This includes studies on:

Biodegradability: Determining how readily the compound is broken down in the environment.

Aquatic Toxicity: Assessing its toxicity to aquatic organisms such as algae, daphnia, and fish.

Soil Mobility: Understanding its potential to move through soil and contaminate groundwater.

The principles of green chemistry should be applied throughout the development process to minimize the environmental footprint of the compound. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Chlorophenylthio)benzaldehyde, and how is purity validated?

- Methodology :

- Synthesis : React 2-chlorothiophenol with 4-fluorobenzaldehyde via nucleophilic aromatic substitution in DMF under basic conditions (K₂CO₃, 80°C, 12 h). Purify via column chromatography (hexane/ethyl acetate) and recrystallize from ethanol.

- Validation :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons in the 7.2–8.0 ppm range).

- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity >98% .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist.

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Storage : Keep in airtight containers at 2–8°C, segregated from oxidizers.

Q. Which analytical techniques are essential for characterizing this compound?

- Techniques :

- Elemental Analysis : Confirm C, H, S, and Cl composition.

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 262).

- Melting Point : Determine purity (expected range: 85–88°C).

- UV-Vis Spectroscopy : Analyze π→π* transitions (λ_max ~270 nm in ethanol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Software : Refine structures with SHELXL (full-matrix least-squares on F²). Analyze hydrogen bonds (e.g., O-H···S interactions) via ORTEP-3 for graphical representation.

- Validation : Check R-factor (<5%) and residual electron density maps .

Q. What strategies address contradictions between computational and experimental spectral data?

- Resolution Steps :

- Solvent Effects : Apply COSMO-RS models in DFT (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts in DMSO.

- Dynamic Effects : Perform variable-temperature ¹H NMR to detect tautomerism (e.g., keto-enol equilibria).

- IR Scaling : Compare experimental C=O stretches with scaled DFT frequencies (±10 cm⁻¹ tolerance) .

Q. How does the thioether moiety influence hydrogen-bonding networks in crystalline phases?

- Analysis :

- Geometry : The C-S-C bond angle (~105°) facilitates bifurcated hydrogen bonds.

- Graph Set Notation : Identify motifs like C(4) chains via O-H···S interactions (d = 2.85 Å, θ = 158°).

- Lattice Energy : Compare with oxygen analogs using DFT (Mayer bond orders) to quantify sulfur’s contribution .

Q. What reaction mechanisms govern the participation of this compound in Wittig reactions?

- Mechanistic Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.